For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 5-Methyl-4-octanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 5-Methyl-4-octanone. While specific experimental protocols for its synthesis and its biological activity are not extensively documented in publicly available literature, this guide furnishes representative experimental procedures for analogous compounds and discusses the broader biological context of ketones.
Chemical Identity and Properties
5-Methyl-4-octanone is an aliphatic, chiral ketone. Its structure consists of an eight-carbon chain with a carbonyl group at the fourth position and a methyl substituent at the fifth position.
Structural Information and Identifiers
The fundamental structural and registration information for 5-Methyl-4-octanone is summarized below.
| Identifier | Value |
| IUPAC Name | 5-methyloctan-4-one[1] |
| CAS Number | 6175-51-5[1][2][3][4] |
| Molecular Formula | C₉H₁₈O[1][2][4] |
| SMILES | CCCC(C)C(=O)CCC[1] |
| InChI | InChI=1S/C9H18O/c1-4-6-8(3)9(10)7-5-2/h8H,4-7H2,1-3H3[1][4] |
| InChIKey | SNBMNYYIKTXSST-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The quantitative physicochemical properties of 5-Methyl-4-octanone are detailed in the following table. It is important to note that while some properties are computationally derived, others are estimated based on data from its isomers due to a lack of direct experimental values in the literature.
| Property | Value | Notes |
| Molecular Weight | 142.24 g/mol [1][4] | |
| Boiling Point | ~178-185 °C | Estimated from isomers 7-methyl-4-octanone (B1618552) (178 °C)[5] and 5,5-dimethyl-4-octanone (185 °C)[6]. |
| Melting Point | -18.52 °C | Estimated for isomer 2-methyl-4-octanone[7]. |
| Density | ~0.82 g/cm³ | Estimated from isomer 2-methyl-4-octanone[7]. |
| Water Solubility | ~458 mg/L at 25 °C | Estimated from isomer 7-methyl-4-octanone[5]. |
| logP (Octanol/Water) | 2.86 | Estimated for isomers 3- and 7-methyl-4-octanone[5][8]. |
| Topological Polar Surface Area | 17.1 Ų[1][4] | |
| Complexity | 96.9[1][4] | |
| Rotatable Bond Count | 5[4] | |
| Hydrogen Bond Acceptor Count | 1[4] | |
| Hydrogen Bond Donor Count | 0[4] |
Chemical Structure and Visualization
The structure of 5-Methyl-4-octanone features a carbonyl functional group, which makes the adjacent carbon atom (C5) a stereocenter.
Experimental Protocols
While specific protocols for 5-Methyl-4-octanone are scarce, the following sections detail representative methodologies for the synthesis and analysis of structurally similar chiral ketones.
Representative Asymmetric Synthesis Protocol
The asymmetric synthesis of α-alkylated ketones is a common challenge in organic chemistry. The SAMP-/RAMP-hydrazone method provides a reliable route to chiral ketones with high enantiomeric excess. The following protocol is adapted from the synthesis of (S)-(+)-4-Methyl-3-heptanone and serves as a robust template.[9]
Step 1: Hydrazone Formation
-
Charge a flask with 1.0 equivalent of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and 1.2 equivalents of a precursor ketone (e.g., 4-octanone).
-
Heat the mixture at 60°C under an inert argon atmosphere overnight.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude SAMP-hydrazone.
-
Purify the hydrazone by short-path distillation.
Step 2: α-Alkylation
-
In a flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding 1.05 equivalents of n-butyllithium to 1.05 equivalents of diisopropylamine (B44863) in dry diethyl ether at 0°C.
-
Cool the LDA solution and add a solution of the SAMP-hydrazone (1.0 equivalent) in dry ether. Stir for 4-6 hours at 0°C to ensure complete deprotonation.
-
Cool the resulting metallo-hydrazone to -95°C (liquid nitrogen/pentane bath).
-
Add 1.1 equivalents of an alkylating agent (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Quench the reaction by adding water, separate the layers, and extract the aqueous phase with ether.
-
Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the crude alkylated hydrazone.
Step 3: Ozonolytic Cleavage
-
Caution: Ozone is highly toxic and potentially explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Dissolve the crude alkylated hydrazone in dichloromethane (B109758) and cool the solution to -78°C (acetone/dry ice bath).
-
Bubble dry ozone through the solution until a persistent blue color indicates the reaction is complete.
-
Purge the solution with a stream of nitrogen while allowing it to warm to room temperature to remove excess ozone.
-
The resulting solution contains the target chiral ketone. The product can be purified from the SAMP-nitrosamine byproduct via column chromatography on silica (B1680970) gel.
General Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a primary technique for the identification and quantification of volatile compounds like 5-Methyl-4-octanone.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set to a temperature of 250°C, using a split or splitless injection mode.
-
Separation: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can be initiated at 50°C, held for 2 minutes, then ramped at 10°C/min to 250°C, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Detection: The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300. The resulting fragmentation pattern can be compared to spectral libraries (e.g., NIST) for identification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for unambiguous structure elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key signals would include triplets for the terminal methyl groups, multiplets for the methylene (B1212753) (CH₂) groups, and a distinct multiplet for the chiral methine (CH) proton adjacent to the carbonyl group.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The most downfield signal would correspond to the carbonyl carbon (typically >200 ppm). Other signals would appear in the aliphatic region, and their multiplicity can be determined using a DEPT-135 experiment to differentiate between CH₃, CH₂, and CH carbons.[1][10]
Biological Activity and Signaling Pathways
Direct studies on the biological activity or signaling pathways of 5-Methyl-4-octanone are not available in the current literature. However, as a ketone, it belongs to a class of compounds with significant and well-studied biological roles, particularly the physiological "ketone bodies" (acetoacetate and β-hydroxybutyrate). These endogenous ketones serve as crucial alternative energy sources for extrahepatic tissues, including the brain, heart, and skeletal muscle, especially during periods of low glucose availability such as fasting or a ketogenic diet.[11][12][13][14]
Beyond their role in energy metabolism, ketone bodies function as signaling molecules. They can modulate gene expression by inhibiting histone deacetylases (HDACs) and can interact with cell-surface receptors.[13][15] For example, β-hydroxybutyrate can activate the G-protein coupled receptor GPR109A, which leads to the inhibition of lipolysis in adipocytes, forming a negative feedback loop on its own production.[13]
It is critical to distinguish that while 5-Methyl-4-octanone is structurally a ketone, it is not an endogenous physiological ketone body, and its potential to participate in these metabolic or signaling pathways is unknown.
References
- 1. 5-Methyl-4-octanone | C9H18O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-METHYL-4-OCTANONE | CAS#:6175-51-5 | Chemsrc [chemsrc.com]
- 3. 5-METHYL-4-OCTANONE | 6175-51-5 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 7-methyl-4-octanone, 20809-46-5 [thegoodscentscompany.com]
- 6. 5,5-dimethyl-4-octanone [stenutz.eu]
- 7. Buy 2-Methyl-4-octanone | 7492-38-8 [smolecule.com]
- 8. 3-methyl-4-octanone, 20754-04-5 [thegoodscentscompany.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. NMR Spectroscopy [www2.chemistry.msu.edu]
- 11. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
